

synthesis and characterization of 3-Anilino-3-oxopropanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Anilino-3-oxopropanoic acid

Cat. No.: B099428

[Get Quote](#)

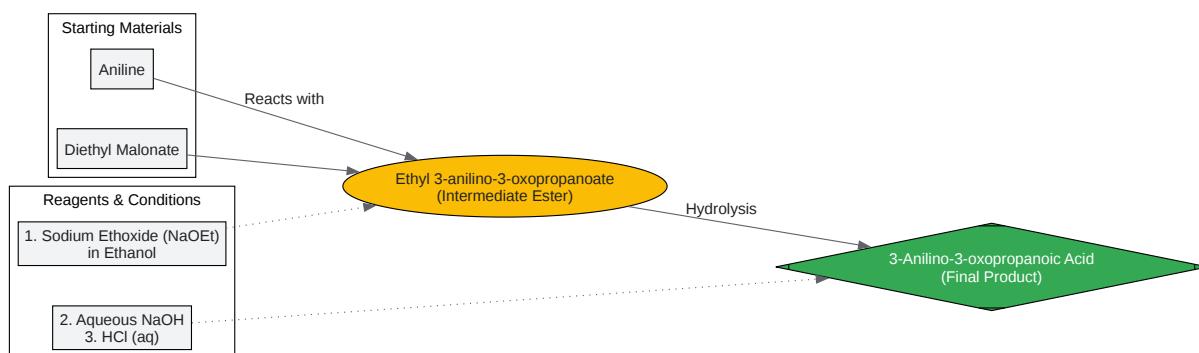
An In-depth Technical Guide on the Synthesis and Characterization of **3-Anilino-3-oxopropanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Anilino-3-oxopropanoic acid** (also known as malonanilic acid). This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. This document outlines a common synthetic pathway, detailed experimental protocols, and a full characterization profile, including spectroscopic and physical data. All quantitative information is summarized for clarity, and workflows are visualized using diagrams to facilitate understanding and reproducibility in a research setting.

Introduction


3-Anilino-3-oxopropanoic acid is a derivative of malonic acid and aniline, featuring both a carboxylic acid and an amide functional group. This bifunctionality makes it a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds. Its potential applications include use as a plant growth regulator.^[1] This guide details a reliable method for its preparation and the analytical techniques used to confirm its structure and purity.

Synthesis of 3-Anilino-3-oxopropanoic Acid

The synthesis of **3-Anilino-3-oxopropanoic acid** is typically achieved through a two-step process starting from the reaction of aniline with a malonic acid ester, such as diethyl malonate, followed by selective hydrolysis of the resulting ester. While direct condensation of aniline and diethyl malonate at high temperatures often leads to the formation of the bis-anilide or cyclized quinolone products, a controlled reaction can yield the desired mono-anilide ester.^{[2][3]} A subsequent saponification step affords the target carboxylic acid.

A more direct approach involves the reaction of aniline with malonic acid, though this can be less efficient. A patented method describes the reaction of an aniline with a dialkyl malonate in the presence of a stoichiometric amount of an alkali alcoholate to form the salt of the mono-ester mono-anilide, which can then be saponified.^[4]

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Anilino-3-oxopropanoic acid**.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-anilino-3-oxopropanoate

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) in anhydrous ethanol.
- Reagent Addition: To this solution, add sodium ethoxide (1 equivalent) and stir until the sodium salt of the aniline is formed.
- Condensation: Add diethyl malonate (1 equivalent) dropwise to the reaction mixture at room temperature. The reaction is often initiated at room temperature and may be gently heated to ensure completion.^[4]
- Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts.^[5]
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-anilino-3-oxopropanoate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Hydrolysis to **3-Anilino-3-oxopropanoic Acid**

- Saponification: The crude ethyl 3-anilino-3-oxopropanoate from Step 1 is dissolved in an ethanol/water mixture. An excess of aqueous sodium hydroxide (e.g., 2 equivalents of 1M NaOH) is added.^[4]
- Reaction: The mixture is stirred at room temperature or gently heated under reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).
- Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to approximately 3 by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt, causing the product to precipitate.^[4]

- Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum.
- Purification: If necessary, the final product can be recrystallized from a suitable solvent like ethanol/water to obtain pure **3-Anilino-3-oxopropanoic acid**.

Characterization of 3-Anilino-3-oxopropanoic Acid

A complete characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves determining its physical properties and analyzing its spectroscopic data.

Physical and Chemical Properties

The fundamental properties of **3-Anilino-3-oxopropanoic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	15580-32-2	[1][6][7]
Molecular Formula	C ₉ H ₉ NO ₃	[6]
Molecular Weight	179.17 g/mol	[6]
Appearance	Solid (predicted)	[8]
Topological Polar Surface Area	66.4 Å ²	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	3	[6]

Spectroscopic Data

Spectroscopic analysis provides detailed structural information. While a complete experimental dataset from a single source is not available in the search results, the following tables outline the expected characteristic signals based on the compound's structure and data for analogous compounds.

Table 1: Expected ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~8.5 - 9.5	Singlet (broad)	1H	Amide (-NH-)
~7.0 - 7.6	Multiplet	5H	Aromatic Protons (Ar-H)
~3.4	Singlet	2H	Methylene (-CH ₂ -)

Table 2: Expected ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~170 - 175	Carboxylic Acid Carbonyl (C=O)
~165 - 170	Amide Carbonyl (C=O)
~138 - 140	Aromatic Carbon (C-NH)
~129	Aromatic Carbons (ortho/para-CH)
~124	Aromatic Carbon (meta-CH)
~120	Aromatic Carbons (ortho-CH)
~40 - 45	Methylene Carbon (-CH ₂ -)

Table 3: Expected IR Spectroscopy Data

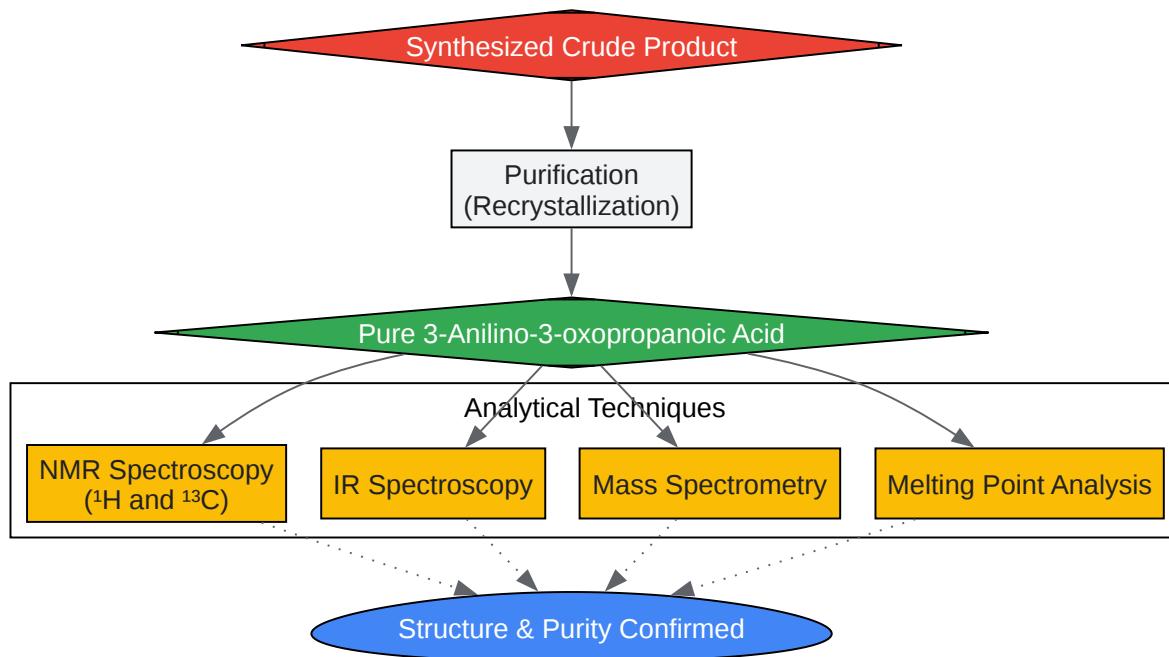

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	Amide
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid
3100 - 3000	C-H Stretch (sp ²)	Aromatic
1725 - 1700	C=O Stretch	Carboxylic Acid
1680 - 1630	C=O Stretch (Amide I)	Amide
1600, 1475	C=C Stretch	Aromatic Ring
1550 - 1500	N-H Bend (Amide II)	Amide

Table 4: Expected Mass Spectrometry Data

m/z Value	Ion Type
179.06	[M] ⁺ (Molecular Ion)
180.06	[M+H] ⁺
202.05	[M+Na] ⁺
134.06	[M - COOH] ⁺
93.06	[C ₆ H ₅ NH ₂] ⁺ (Aniline fragment)

Characterization Workflow

The following diagram illustrates the logical flow for the characterization of the synthesized product.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of the final product.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Transfer the solution to an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
 - Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and multiplicity to confirm the structure.

- Infrared (IR) Spectroscopy:
 - Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
 - Place the sample in the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .^[9]
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Mass Spectrometry (MS):
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer, commonly using an Electrospray Ionization (ESI) source.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural components.
- Melting Point Determination:
 - Place a small amount of the dry, crystalline product into a capillary tube.
 - Use a calibrated melting point apparatus to slowly heat the sample.
 - Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow melting range is indicative of high purity.

Conclusion

This guide has provided a detailed framework for the synthesis and comprehensive characterization of **3-Anilino-3-oxopropanoic acid**. The outlined protocols and expected analytical data serve as a valuable resource for researchers, enabling the reliable preparation and verification of this compound for further applications in drug discovery and chemical synthesis. Adherence to these methodologies will ensure the production of a high-purity compound suitable for advanced research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ANILINO-3-OXOPROPANOIC ACID | 15580-32-2 [chemicalbook.com]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]
- 4. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]
- 5. WO2013008256A1 - One pot acylation of aromatic amines - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 3-ANILINO-3-OXOPROPANOIC ACID - 15580-32-2 - Pope [popebiotech.com]
- 8. Page loading... [guidechem.com]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [synthesis and characterization of 3-Anilino-3-oxopropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099428#synthesis-and-characterization-of-3-anilino-3-oxopropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com